molecular formula C7H3F11O2 B14314895 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one CAS No. 106693-00-9

1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one

Cat. No.: B14314895
CAS No.: 106693-00-9
M. Wt: 328.08 g/mol
InChI Key: YWOBOCYPEYNWHE-UHFFFAOYSA-N
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Description

1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one is a fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one typically involves the fluorination of hexanone derivatives. The process often requires the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process must also include safety measures to protect workers and the environment from potential hazards associated with fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated alcohols.

    Substitution: Compounds with various functional groups replacing fluorine atoms.

Scientific Research Applications

1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.

    Biology: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Medicine: Investigated for its potential use in imaging techniques such as MRI, where fluorinated compounds can act as contrast agents.

    Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its chemical inertness and thermal stability.

Mechanism of Action

The mechanism of action of 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another perfluorinated compound with similar properties but different applications.

    1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A compound with a similar fluorinated structure but different functional groups.

    1,1,1,2,4,4,5,5,6,6,6-Undecafluoro-2-(trifluoromethyl)-3-hexanone: A structurally related compound with different reactivity and applications.

Uniqueness

1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one is unique due to its specific combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Properties

CAS No.

106693-00-9

Molecular Formula

C7H3F11O2

Molecular Weight

328.08 g/mol

IUPAC Name

1,1,3,3,4,4,5,5,6,6,6-undecafluoro-1-methoxyhexan-2-one

InChI

InChI=1S/C7H3F11O2/c1-20-4(10,11)2(19)3(8,9)5(12,13)6(14,15)7(16,17)18/h1H3

InChI Key

YWOBOCYPEYNWHE-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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